molecular formula C20H14BrFN4OS2 B2619880 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207035-46-8

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2619880
CAS No.: 1207035-46-8
M. Wt: 489.38
InChI Key: BKACUMFWOBMKQH-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14BrFN4OS2 and its molecular weight is 489.38. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a unique combination of imidazole, thiazole, and various aromatic groups, which are known to influence its biological interactions.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H15BrF N3S2
Molecular Weight 404.36 g/mol
CAS Number Not available

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Research has indicated that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds show IC50 values ranging from 1.61 µg/mL to over 1000 µM against different cancer cell lines, suggesting a potential for cytotoxicity against tumors .

In particular, the presence of the thiazole ring has been correlated with enhanced cytotoxic activity. A study reported that specific substitutions in the phenyl rings can significantly affect the activity against cancer cell lines such as MCF-7 and Caco-2 .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus epidermidis, with some exhibiting activities comparable to established antibiotics like norfloxacin . The presence of electron-donating groups in the aromatic rings often enhances this activity.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation or survival pathways, leading to apoptosis in cancer cells. Further research is necessary to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Experimental Findings

  • Anticancer Studies :
    • A study synthesized several derivatives of thiazoles and imidazoles, revealing significant anticancer activity against MCF-7 cells with IC50 values less than that of doxorubicin .
    • Molecular dynamics simulations indicated that certain derivatives interact with proteins primarily through hydrophobic contacts, suggesting a targeted approach in anticancer therapy .
  • Antimicrobial Studies :
    • Compounds similar to the target molecule were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations . The structure–activity relationship (SAR) highlighted the importance of substituents on the phenyl rings for enhancing antimicrobial efficacy.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4OS2/c21-14-3-1-13(2-4-14)17-11-24-20(26(17)16-7-5-15(22)6-8-16)29-12-18(27)25-19-23-9-10-28-19/h1-11H,12H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKACUMFWOBMKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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